molecular formula C50H68N14O10 B069708 PT-141(Bremelanotide) CAS No. 189691-06-3

PT-141(Bremelanotide)

Cat. No. B069708
CAS RN: 189691-06-3
M. Wt: 1025.2 g/mol
InChI Key: FFHBJDQSGDNCIV-MFVUMRCOSA-N
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Description

PT-141, also known as Bremelanotide, is a synthetic peptide that was originally developed as a potential treatment for sexual dysfunction . It is a heavily modified synthetic derivative of alpha-melanocyte-stimulating hormone . PT-141 has been tested in clinical trials as a treatment for both male and female hypoactive sexual desire disorder and acute hemorrhage .


Synthesis Analysis

PT-141 was developed from the tanning peptide Melanotan 2, a variant of a peptide hormone naturally produced in the body and known as an Alpha-Melanocyte stimulating hormone . This hormone is responsible for stimulating melanogenesis .


Molecular Structure Analysis

PT-141 (Bremelanotide) is a research cyclic peptide whose scientific study on animal test subjects is primarily tied to potentially positive effects relating to hemorrhagic shock and reperfusion injury . It contains a molecular mass of 1025.2, and carries a molecular formula of C50H68N14O10 .

Scientific Research Applications

  • Treatment of Sexual Dysfunction in Males and Females : PT-141 has been studied for its erectogenic properties and potential to enhance sexual function in both males and females. It is thought to work by binding to melanocortin receptors in the central nervous system, particularly the hypothalamus (Shadiack, Sharma, Earle, Spana, & Hallam, 2007).

  • Clinical Trials for Erectile Dysfunction and Female Sexual Arousal Disorder : Clinical trials have supported the use of PT-141 in treating erectile dysfunction in males and have also indicated its potential role in promoting sexual desire and arousal in females (Shadiack, Sharma, Earle, Spana, & Hallam, 2006).

  • First Approval for Premenopausal Women with HSDD : Bremelanotide has been approved in the USA for the treatment of premenopausal women with hypoactive sexual desire disorder (HSDD), marking a significant development in sexual medicine (Dhillon & Keam, 2019).

  • Effect on Subjective Sexual Response in Premenopausal Women : Studies have found that bremelanotide can positively affect desire and arousal in women with female sexual arousal disorder, although it does not significantly change vaginal vasocongestion during sexual stimulation (Diamond, Earle, Heiman, Rosen, Perelman, & Harning, 2006).

  • Efficacy and Safety in Treating HSDD : Research has shown that bremelanotide is effective in treating HSDD in premenopausal women and is generally well-tolerated with adverse events such as nausea and flushing (Clayton, Kingsberg, Simon, Jordan, & Lucas, 2018).

  • CNS Effects on Female Sexual Function : Preclinical studies suggest that bremelanotide may work by activating dopamine terminals in the medial preoptic area of the brain, influencing sexual behaviors in female rats (Pfaus, Giuliano, & Gelez, 2007).

  • Dose-Finding Trials for Female Sexual Dysfunctions : Trials have evaluated the efficacy and safety of different doses of bremelanotide in treating female sexual dysfunctions, highlighting its therapeutic potential (Clayton et al., 2016).

  • Analyses in Treating HSDD and Female Sexual Arousal Disorder : Further studies have analyzed the effects of bremelanotide in treating hypoactive sexual desire disorder and female sexual arousal disorder, demonstrating improvements in sexual desire and function (Portman, Edelson, Jordan, Clayton, & Krychman, 2014).

  • Review of Bremelanotide in Treating HSDD : Bremelanotide has been shown to significantly improve desire and reduce distress related to lack of desire in women with HSDD. It has been noted for its safety and limited drug-drug interactions (Mayer & Lynch, 2020).

  • Responder Analyses from Clinical Trials : Bremelanotide has shown dose-dependent separations from placebo in premenopausal women with female sexual dysfunctions, indicating its effectiveness in this population (Derogatis, Edelson, Jordan, Greenberg, & Portman, 2014).

  • Safety Profile Across Clinical Development : The safety profile of bremelanotide has been extensively reviewed, indicating mostly mild to moderate adverse events. Caution is advised in patients at risk of cardiovascular disease (Clayton, Kingsberg, Portman, Sadiq, Krop, Jordan, Lucas, & Simon, 2022).

  • Quantification for Oral Plasma Pharmacokinetics : Research has been conducted to quantify bremelanotide for evaluating its oral plasma pharmacokinetics, which is essential for developing alternative routes of administration (Sauter, Uhl, Burhenne, & Haefeli, 2020).

Mechanism of Action

Target of Action

Bremelanotide, also known as PT-141, is a synthetic peptide that primarily targets melanocortin receptors in the brain . These receptors, specifically MC1R, MC3R, MC4R, MC5R, and MC2R, play a crucial role in various physiological functions . Among these, MC4R is particularly significant as it is involved in sexual function and behavior .

Mode of Action

Bremelanotide acts as an agonist of melanocortin receptors . It binds to these receptors, especially MC4R, leading to their activation . The exact mechanism by which this agonism translates into a clinical effect is still under investigation .

Biochemical Pathways

The activation of melanocortin receptors by Bremelanotide influences several biochemical pathways. MC3R and MC4R, found in the hypothalamus, are involved in food intake and energy homeostasis . The activation of these receptors by Bremelanotide could potentially influence these pathways.

Pharmacokinetics

Bremelanotide is administered via subcutaneous injection, and its bioavailability is approximately 100% . It is metabolized through the hydrolysis of peptide bonds . The elimination half-life of Bremelanotide is about 2.7 hours, and it is excreted through urine (64.8%) and feces (22.8%) .

Result of Action

The primary result of Bremelanotide’s action is the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women . By activating melanocortin receptors, Bremelanotide may increase libido and enhance sexual response . .

Action Environment

The action of Bremelanotide is primarily within the central nervous system

Safety and Hazards

PT-141 is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In the case of severe liver or kidney impairment, Bremelanotide should be used with caution . Bremelanotide should not be used by patients with known cardiovascular conditions or uncontrolled hypertension .

Future Directions

As the research on PT-141 peptide continues to evolve, there is immense potential for this compound to make a significant impact in the medical field . With its multifaceted therapeutic effects, PT-141 has the potential to address unmet medical needs in sexual health, weight management, and inflammatory conditions .

properties

IUPAC Name

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H68N14O10/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55)/t35-,36-,37-,38+,39-,40-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHBJDQSGDNCIV-MFVUMRCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H68N14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893711
Record name Bremelanotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1025.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bremelanotide is an agonist of many melanocortin receptors which in order of potency are MC1R, MC4R, MC3R, MC5R, and MC2R. The mechanism by which agonism of these receptors translates to an improvement in hypoactive sexual desire disorder is currently unknown, however MC4R receptors are present in many areas of the central nervous system. MC3R and MC4R are found in the hypothalamus and are involved in food intake and energy homeostasis. One theory is that bremelanotide stimulates dopamine in the medial preoptic area, which is involved in the sexual behaviour of a number of organisms.
Record name Bremelanotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11653
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

189691-06-3
Record name Bremelanotide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189691063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bremelanotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11653
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bremelanotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREMELANOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y24O4F92S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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